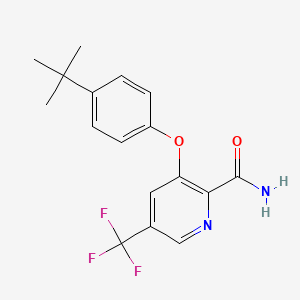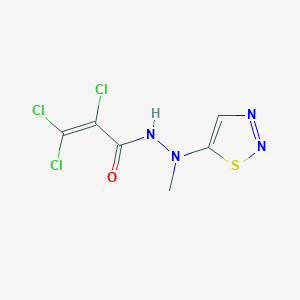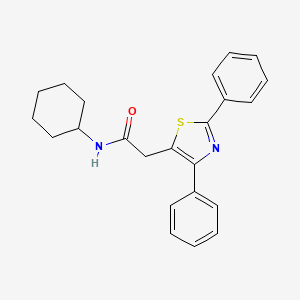
3-(4-Tert-butylphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide
Descripción general
Descripción
3-(4-Tert-butylphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly known as BTP-2 and is widely used as a research tool to study the mechanism of action of various ion channels and transporters.
Aplicaciones Científicas De Investigación
BTP-2 is a potent inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), which is a calcium channel that mediates calcium release from intracellular stores. Therefore, BTP-2 is widely used as a research tool to study the role of IP3R in various physiological processes such as muscle contraction, synaptic plasticity, and apoptosis. BTP-2 has also been used to investigate the role of IP3R in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Mecanismo De Acción
BTP-2 binds to the IP3R at a specific site and inhibits the channel's activity. This inhibition prevents the release of calcium from intracellular stores, which affects various physiological processes. BTP-2 has been shown to be a competitive inhibitor of IP3R, and its binding site has been identified as the IP3-binding core of the channel.
Biochemical and Physiological Effects:
BTP-2 has been shown to have various biochemical and physiological effects. Inhibition of IP3R by BTP-2 results in a decrease in cytosolic calcium levels, which affects various cellular processes such as muscle contraction and neurotransmitter release. BTP-2 has also been shown to induce apoptosis in cancer cells by inhibiting the IP3R-mediated calcium release. Moreover, BTP-2 has been shown to protect against ischemia-reperfusion injury in the heart by inhibiting the IP3R-mediated calcium overload.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTP-2 is a potent and specific inhibitor of IP3R, which makes it an excellent research tool to study the role of IP3R in various physiological processes. However, BTP-2 has some limitations in lab experiments. BTP-2 is insoluble in water, which makes it difficult to use in some experimental setups. Moreover, BTP-2 has a short half-life and can be rapidly metabolized in vivo, which may limit its use in animal studies.
Direcciones Futuras
BTP-2 has shown promising results in various research studies, and there are many future directions for its use. One potential future direction is the development of more potent and specific IP3R inhibitors based on the structure of BTP-2. Another future direction is the use of BTP-2 in combination with other drugs to enhance its efficacy in cancer treatment. Moreover, BTP-2 can be used to investigate the role of IP3R in various diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(4-tert-butylphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-16(2,3)10-4-6-12(7-5-10)24-13-8-11(17(18,19)20)9-22-14(13)15(21)23/h4-9H,1-3H3,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJYHSNKJWJOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]-N'-methylmethanesulfonohydrazide](/img/structure/B3129890.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]methanesulfonohydrazide](/img/structure/B3129907.png)
![N-[(2-benzyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide](/img/structure/B3129912.png)
![Methyl 2-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}amino)benzenecarboxylate](/img/structure/B3129916.png)
![Methyl 3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylate](/img/structure/B3129919.png)
![2-Phenyl-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol](/img/structure/B3129926.png)
![6-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile](/img/structure/B3129931.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B3129944.png)

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N,N-dimethylamine](/img/structure/B3129972.png)
![N-(2,4-dichlorobenzyl)-2-methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinamine](/img/structure/B3129978.png)
![4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine](/img/structure/B3129990.png)
![4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B3129996.png)